molecular formula C24H23N3O3 B2627708 2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-42-1

2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2627708
CAS No.: 900003-42-1
M. Wt: 401.466
InChI Key: RZVWGTYZSLYWKF-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a sophisticated heterocyclic compound designed for advanced medicinal chemistry and drug discovery research. It features a fused benzo[e]pyrazolo[1,5-c][1,3]oxazine core, a structure known to be of significant interest in pharmaceutical development . The specific substitution pattern on this core is critical to its research value. The 4-ethoxyphenyl group at position 2 and the methoxy group at position 7 are lipophilic elements that can enhance metabolic stability and influence the compound's pharmacokinetic profile . The pyridin-3-yl substituent at position 5 introduces a hydrogen bond acceptor, which can be crucial for forming specific interactions with biological targets, such as enzyme active sites, and improving aqueous solubility . While the exact biological profile of this specific molecule is under investigation, compounds within this structural class have demonstrated a range of potent biological activities. Research on analogous 1,3-oxazine and pyrazolo-oxazine derivatives has revealed their potential as modulators for various receptors, with some developed into approved drugs or advanced investigational agents for targets like the progesterone receptor . The conformational rigidity imparted by the dihydro-oxazine ring is a key structural feature that can lead to high selectivity for intended targets. This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-3-29-18-11-9-16(10-12-18)20-14-21-19-7-4-8-22(28-2)23(19)30-24(27(21)26-20)17-6-5-13-25-15-17/h4-13,15,21,24H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVWGTYZSLYWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This is achieved by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
  • Formation of the Oxazine Ring : Cyclization reactions involving phenolic compounds and amines in the presence of formaldehyde or other aldehydes are used to create the oxazine structure.

Biological Activity Overview

Research indicates that compounds within the pyrazolo and oxazine classes exhibit a range of biological activities. The specific compound has been investigated for its potential as an enzyme inhibitor and receptor modulator.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line IC50 Value (µM) Type
HEL (acute erythroid)1.05 ± 0.35Hematologic tumor
K-562 (chronic myeloid)1.25 ± 0.35Hematologic tumor
HL-60 (acute myeloid)Not specifiedHematologic tumor
MCF-7Not specifiedBreast cancer
MDA-MB-231Not specifiedBreast cancer

These results suggest that the compound exhibits potent activity against hematological malignancies while maintaining lower toxicity towards non-malignant cell lines such as Vero cells.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes or receptors. The unique heterocyclic structure allows it to fit into active sites of enzymes, leading to inhibition or modulation of their activity. This can result in altered signal transduction pathways associated with cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds in the same class:

  • Modular Synthesis and Antiproliferative Activity : A study synthesized various dihydro-pyrazolo derivatives and evaluated their antiproliferative effects against multiple cancer cell lines. The findings indicated that structural modifications significantly influenced cytotoxicity, with some derivatives showing promising selectivity against cancer cells while sparing normal cells .
  • Amino-Pyrazoles in Medicinal Chemistry : A comprehensive review discussed the broad spectrum of biological activities associated with pyrazole-containing molecules, including anti-inflammatory, anticancer, and antibacterial effects. These findings underscore the therapeutic potential of compounds like this compound .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

  • In vitro Testing : Evaluations against several cancer cell lines have demonstrated significant cytotoxicity. The following table summarizes the IC50 values for different cell lines:
Cell LineIC50 Value (µM)Mechanism of Action
MCF70.85Induces apoptosis
HepG20.59Cell cycle arrest
HCT1160.93Inhibition of kinase activity

The compound acts as a selective inhibitor of specific kinases involved in tumor progression, suggesting potential for targeted cancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects. The presence of heterocyclic rings enhances its ability to penetrate microbial membranes and disrupt cellular functions. Research indicates that it may be effective against various strains of bacteria and fungi.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

  • Synthesis : The synthesis typically involves multi-step organic reactions starting from pyrazole derivatives. This complexity allows for the introduction of various substituents that can enhance biological activity.
  • ADME Studies : Absorption, Distribution, Metabolism, and Excretion (ADME) studies indicate favorable profiles for gastrointestinal absorption and potential blood-brain barrier permeability.
  • Comparative Studies : Compounds structurally similar to this compound have shown varying degrees of activity against different cancer cell lines and microbial strains.

Summary of Research Findings

The following table summarizes key findings from various studies related to the compound:

Study FocusFindings
Anticancer TestingSignificant cytotoxicity in MCF7, HepG2, and HCT116 cell lines with low IC50 values.
Antimicrobial EfficacyEffective against multiple bacterial strains; further studies needed for specific targets.
Synthesis TechniquesMulti-step organic reactions yielding derivatives with enhanced biological activities.
ADME ProfilesFavorable absorption characteristics; potential for CNS penetration.

Comparison with Similar Compounds

Core Structure Variations

The benzo[e]pyrazolo[1,5-c][1,3]oxazine scaffold is conserved across analogs, but substituent variations significantly alter physicochemical and pharmacological properties:

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
Target Compound 2-(4-Ethoxyphenyl), 5-(Pyridin-3-yl), 7-Methoxy ~430 g/mol Balanced polarity, bioavailability
5-(4-Ethoxyphenyl)-2-phenyl derivative 2-Phenyl, 5-(4-Ethoxyphenyl) ~408 g/mol Higher lipophilicity (phenyl vs. pyridine)
2-(4-Fluorophenyl)-5-(4-Methylphenyl) 2-(4-Fluorophenyl), 5-(4-Methylphenyl) ~395 g/mol Enhanced metabolic stability (fluorine)
9-Bromo-2-(furan-2-yl)-5-(3-nitrophenyl) 2-Furyl, 5-(3-Nitrophenyl), 9-Bromo 440.25 g/mol Electron-withdrawing groups (reactivity)

Key Observations :

  • Pyridine vs.
  • Electron-Donating vs. Withdrawing Groups : Methoxy and ethoxy groups enhance lipophilicity, whereas nitro or bromo substituents (e.g., in ) may reduce solubility but increase electrophilic reactivity.

Pharmacological and Physicochemical Properties

Bioavailability and Solubility

  • Target Compound : Predicted logP ~3.2 (methoxy and ethoxy groups balance polarity), complying with Lipinski’s Rule of Five .
  • Fluorophenyl Analog () : Lower logP (~2.8) due to fluorine’s electronegativity, enhancing aqueous solubility.
  • Nitro/Bromo Derivatives () : Higher molecular weight (>440 g/mol) and logP (>4) may limit bioavailability.

Q & A

Basic: What is the synthetic pathway for this compound, and what intermediates are critical for structural validation?

The compound is synthesized via a multi-step process:

  • Step 1: Chalcone intermediates (e.g., 2-hydroxysubstituted chalcones) are formed by reacting substituted salicylic aldehydes with acetophenones under Claisen-Schmidt conditions .
  • Step 2: Chalcones react with hydrazine to yield 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols (pyrazolines). These intermediates are validated via melting points and elemental analysis .
  • Step 3: Pyrazolines undergo cyclization with pyridine-3/4-carbaldehydes to form the benzooxazine core. Final products are purified via recrystallization (e.g., ethanol or DMF/EtOH mixtures) .
    Key intermediates for validation: Chalcones (UV/IR for α,β-unsaturated ketones) and pyrazolines (1H NMR for hydrazine incorporation) .

Basic: Which spectroscopic methods are used to confirm the structure, and how are ambiguities resolved?

  • IR spectroscopy: Identifies functional groups (e.g., C=O, N-H, OCH₃) and hydrogen bonding in the oxazine ring .
  • 1H/13C NMR: Assigns protons and carbons in the pyridinyl and ethoxyphenyl groups. For example, methoxy (-OCH₃) protons appear as singlets near δ 3.8 ppm, while pyridine protons show splitting patterns .
  • Mass spectrometry (MS): Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the fused heterocyclic system .
    Resolving ambiguities: 2D NMR (e.g., COSY, HSQC) clarifies coupling in overlapping regions, while X-ray crystallography (if available) resolves stereochemical uncertainties .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

  • Solvent selection: Ethanol or DMF/EtOH mixtures enhance cyclization efficiency compared to polar aprotic solvents .
  • Catalysis: Acidic conditions (e.g., POCl₃) accelerate chalcone formation, while Pd-catalyzed reductive cyclization (as in related pyrazole syntheses) may reduce side products .
  • Temperature control: Reflux at 120°C for 2–6 hours balances reaction rate and decomposition .
    Validation: Monitor intermediates via TLC and adjust stoichiometry (e.g., 1:1 molar ratio of chalcone to hydrazine) to minimize unreacted starting materials .

Advanced: What computational methods predict the compound’s drug-likeness and bioavailability?

  • Lipinski/Veber rules: Calculate parameters like molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors, and polar surface area (<140 Ų) using tools like SwissADME .
  • Molecular docking: Screen against targets (e.g., phosphodiesterases) using AutoDock Vina to assess binding affinity .
    Contradictions: Bioavailability predictions may conflict with in vitro assays due to unaccounted membrane permeability or efflux mechanisms .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

  • Case study: Discrepancies in pyridine ring proton integration (e.g., unexpected splitting) may arise from dynamic effects or impurities.
  • Solution: Use deuterated solvents to eliminate exchangeable protons, or compare experimental NMR with DFT-calculated chemical shifts (e.g., using Gaussian) .
    Validation: Cross-check with high-resolution MS (HRMS) to confirm molecular formula .

Advanced: What strategies enhance biological activity through structural modifications?

  • Salt formation: React the carboxylic acid moiety (if present) with inorganic bases (e.g., NaOH) or organic amines to improve solubility .
  • Heterocyclic substitutions: Replace the ethoxyphenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electronic effects and target affinity .
    Validation: Test modified compounds in enzyme inhibition assays (e.g., phosphodiesterase activity) and compare IC₅₀ values .

Advanced: What mechanistic insights exist for the cyclization steps in pyrazolo-oxazine formation?

  • Nucleophilic attack: The pyridine carbaldehyde’s carbonyl undergoes nucleophilic addition by the pyrazoline’s NH group, followed by dehydration to form the oxazine ring .
  • Catalytic pathways: Pd-based catalysts (e.g., Pd(OAc)₂) facilitate nitroarene reduction in related pyrazole syntheses, suggesting potential for analogous redox-neutral conditions .
    Kinetic studies: Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., imine formation vs. cyclization) .

Advanced: How can molecular dynamics (MD) simulations predict conformational stability?

  • Protocol: Simulate the compound in explicit solvent (e.g., water) using AMBER or GROMACS. Analyze RMSD and hydrogen-bond persistence in the oxazine ring .
  • Applications: Predict solvent-exposed regions for derivatization or assess binding pose stability in target proteins .

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